4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

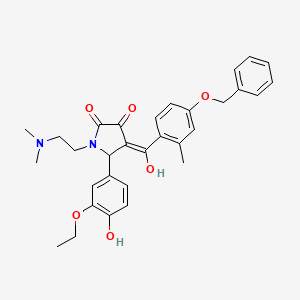

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (hereafter referred to as Compound A) is a highly functionalized pyrrol-2-one derivative. Its molecular formula is C₃₀H₃₂N₂O₆, with an average mass of 516.594 g/mol and a monoisotopic mass of 516.226037 g/mol . Key structural features include:

- A benzyloxy-substituted 2-methylbenzoyl group at position 2.

- A 2-(dimethylamino)ethyl chain at position 1.

- A 3-ethoxy-4-hydroxyphenyl group at position 3.

- A 3-hydroxy-pyrrol-2-one core.

Properties

CAS No. |

498537-61-4 |

|---|---|

Molecular Formula |

C31H34N2O6 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C31H34N2O6/c1-5-38-26-18-22(11-14-25(26)34)28-27(30(36)31(37)33(28)16-15-32(3)4)29(35)24-13-12-23(17-20(24)2)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,34-35H,5,15-16,19H2,1-4H3/b29-27+ |

InChI Key |

MEFDZUTUOWGCEJ-ORIPQNMZSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN(C)C)O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A belongs to a class of 5-hydroxy-pyrrol-2-ones with substitutions at positions 1, 4, and 4. Below is a comparative analysis with key analogues:

Table 1: Substituent Comparison of Compound A and Analogues

Key Observations:

Analogues like 21 and 23 use 2-hydroxypropyl, enhancing hydrophilicity but reducing basicity . The diethylamino variant in Compound B increases lipophilicity compared to Compound A.

Position 4 Substituents :

- Compound A features a 4-(benzyloxy)-2-methylbenzoyl group, distinct from simpler aryl or benzoyl groups in analogues (e.g., 32 uses 3,4-dimethylphenyl ). The benzyloxy group may enhance π-π stacking interactions in biological targets.

Position 5 Substituents: Compound A’s 3-ethoxy-4-hydroxyphenyl group balances electron-withdrawing (ethoxy) and donating (hydroxy) effects. This contrasts with electron-deficient groups (e.g., trifluoromethoxy in 23 ) or electron-rich groups (dimethylamino in 21 ).

Physicochemical Properties

- Solubility: The dimethylaminoethyl group in Compound A improves water solubility relative to purely lipophilic analogues (e.g., 32 ).

- Melting Points : While Compound A ’s melting point is unreported, analogues with hydroxypropyl substituents (e.g., 23 , mp 246–248°C ) exhibit higher melting points due to hydrogen bonding.

Biological Activity

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule notable for its structural features, including a pyrrole ring and various functional groups. With a molecular formula of and a molecular weight of approximately 533.1 g/mol, this compound shows promising biological activities, particularly in medicinal chemistry.

Structural Characteristics

The unique combination of functional groups in this compound enhances its potential biological activity. Key structural features include:

- Benzyloxy group : Often associated with increased lipophilicity and potential interactions with biological targets.

- Dimethylaminoethyl substituent : This moiety may influence the compound's pharmacological properties and enhance its affinity for specific receptors.

- Ethoxy and hydroxyphenyl groups : These contribute to the compound's overall reactivity and potential biological interactions.

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. Preliminary studies suggest it interacts with specific molecular targets, potentially inhibiting pathways involved in cancer progression. For instance, compounds with similar structures have been shown to act as inhibitors of enzymes critical for cancer cell survival.

A study involving a drug library screening identified related compounds that displayed selective toxicity towards cancer cells, suggesting that the unique structural features of this compound could also lead to similar outcomes. The inhibition of key enzymes in cancer metabolism may result in reduced cell proliferation and increased apoptosis in malignant cells .

Enzyme Inhibition

The compound's potential to inhibit specific enzymes is of particular interest. Enzyme inhibition can disrupt metabolic pathways essential for cell survival, making it a valuable target in drug development. For example, related compounds have been shown to inhibit stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism, leading to cell death in sensitive cancer cell lines .

While detailed mechanisms remain to be fully elucidated, it is hypothesized that the compound may exert its effects through:

- Binding to active sites of enzymes : The structural analogs suggest a capacity for competitive inhibition.

- Modulation of signaling pathways : By interacting with receptors or enzymes, the compound may alter cellular signaling, leading to therapeutic effects.

Study 1: Antitumor Activity

In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of various cancer cell lines. The effectiveness was attributed to the compound's ability to induce apoptosis and inhibit proliferation through specific enzyme interactions .

Study 2: Structural Analysis

Computational studies using Density Functional Theory (DFT) provided insights into the electronic properties and stability of the compound. These analyses indicated that the presence of electron-donating groups like dimethylamino enhances reactivity towards biological targets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₃₅N₃O₄ |

| Molecular Weight | 533.1 g/mol |

| Potential Targets | SCD, various kinases |

| Biological Activity | Anticancer, enzyme inhibition |

| Study | Findings |

|---|---|

| Screening Study | Identified selective toxicity against cancer cells |

| DFT Analysis | Enhanced reactivity due to electron-donating groups |

Q & A

Q. What are the critical steps in synthesizing this compound, and what reagents/solvents are typically employed?

The synthesis involves multi-step organic reactions, including:

- Pyrrolone ring formation : Cyclization of precursor intermediates under basic conditions (e.g., NaH in DMSO or THF) .

- Functional group introduction : Acylation with 4-(benzyloxy)-2-methylbenzoyl chloride and alkylation of the dimethylaminoethyl group .

- Protection/deprotection steps : Use of benzyl ether protecting groups for phenolic hydroxyl moieties, followed by hydrogenolysis . Key solvents include dichloromethane (DCM) and dimethyl sulfoxide (DMSO), with catalysts like triethylamine .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (typically >95%) via reverse-phase C18 columns .

- Infrared Spectroscopy (IR) : Identifies hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretches .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 419.393) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Design of Experiments (DoE) : Statistical optimization of temperature, solvent polarity, and catalyst loading reduces trial-and-error approaches . Example optimization table:

| Parameter | Tested Range | Optimal Value | Yield Increase |

|---|---|---|---|

| Temperature | 25°C–80°C | 60°C | 15% |

| Solvent | DCM, THF, DMF | THF | 20% |

| Reaction Time | 3–24 h | 12 h | 10% |

- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions in scaled-up syntheses .

Q. How can contradictory data in biological activity assays be resolved?

- Orthogonal Assays : Cross-validate results using enzymatic inhibition, cell viability (MTT assay), and receptor-binding studies .

- Purity Verification : LC-MS to exclude impurities (e.g., unreacted intermediates) as confounding factors .

- Computational Docking : Predict binding modes with targets (e.g., kinases) using Schrödinger Suite or AutoDock .

Q. What structural modifications enhance pharmacological activity?

- Substituent Effects :

| Position | Modification | Bioactivity Change (IC₅₀) | Source |

|---|---|---|---|

| R1 | Ethoxy → Nitro | 10-fold decrease | |

| R2 | Methyl → tert-Butyl | 5-fold increase |

- SAR Insights : Electron-withdrawing groups at R1 reduce activity, while bulky substituents at R2 improve target affinity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments (AMBER or GROMACS) .

- Quantum Mechanical (QM) Calculations : Assess reactivity of hydroxyl and carbonyl groups using Gaussian .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.